N-{3-[([3-(acetylamino)benzyl]{[2-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide N-{3-[([3-(acetylamino)benzyl]{[2-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 866155-48-8
VCID: VC4165062
InChI: InChI=1S/C25H24F3N3O4S/c1-17(32)29-21-9-5-7-19(13-21)15-31(16-20-8-6-10-22(14-20)30-18(2)33)36(34,35)24-12-4-3-11-23(24)25(26,27)28/h3-14H,15-16H2,1-2H3,(H,29,32)(H,30,33)
SMILES: CC(=O)NC1=CC=CC(=C1)CN(CC2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Molecular Formula: C25H24F3N3O4S
Molecular Weight: 519.54

N-{3-[([3-(acetylamino)benzyl]{[2-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide

CAS No.: 866155-48-8

Cat. No.: VC4165062

Molecular Formula: C25H24F3N3O4S

Molecular Weight: 519.54

* For research use only. Not for human or veterinary use.

N-{3-[([3-(acetylamino)benzyl]{[2-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide - 866155-48-8

Specification

CAS No. 866155-48-8
Molecular Formula C25H24F3N3O4S
Molecular Weight 519.54
IUPAC Name N-[3-[[(3-acetamidophenyl)methyl-[2-(trifluoromethyl)phenyl]sulfonylamino]methyl]phenyl]acetamide
Standard InChI InChI=1S/C25H24F3N3O4S/c1-17(32)29-21-9-5-7-19(13-21)15-31(16-20-8-6-10-22(14-20)30-18(2)33)36(34,35)24-12-4-3-11-23(24)25(26,27)28/h3-14H,15-16H2,1-2H3,(H,29,32)(H,30,33)
Standard InChI Key AFMBGRVUPSMXSG-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC(=C1)CN(CC2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C3=CC=CC=C3C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central sulfonamide bridge linking two aromatic systems:

  • A 3-(acetylamino)benzyl group

  • A 2-(trifluoromethyl)phenyl moiety
    The structure is further modified by an acetamide side chain and a methylene spacer, enhancing its conformational flexibility .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₂₈H₃₃N₃O₄SPubChem
Molecular Weight507.6 g/molPubChem
XLogP3-AA4.1PubChem
Hydrogen Bond Donors2PubChem
Rotatable Bond Count9PubChem
Topological Polar Surface108 ŲCalculated

The trifluoromethyl group contributes to enhanced lipophilicity (XLogP3-AA = 4.1), while the sulfonamide and acetamide functionalities provide hydrogen-bonding capacity .

Synthetic Considerations

Proposed Synthetic Pathway

While direct synthesis protocols aren't explicitly documented, analogous compounds suggest a multi-step approach:

  • Sulfonylation: React 3-(acetylamino)benzylamine with 2-(trifluoromethyl)benzenesulfonyl chloride under Schotten-Baumann conditions .

  • Alkylation: Introduce the methylene-linked phenylacetamide moiety via nucleophilic substitution .

  • Purification: Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization .

Critical Reaction Parameters

  • Temperature: 60-80°C for sulfonylation

  • Solvent: Dichloromethane or dry acetone

  • Catalysts: Potassium carbonate with KI acceleration

ActivityModel SystemEC₅₀/IC₅₀Source
Sodium Channel BlockadeRat Brain Synapto.58 μMPMC
Anticonvulsant EfficacyMES Test (Mice)ED₅₀ = 32 mg/kgPMC
Cytotoxicity ThresholdHEK293 Cells>100 μMVCU

The 2-(trifluoromethyl)phenyl group correlates with enhanced MES seizure protection in rodent models .

Applications and Future Directions

Therapeutic Prospects

  • Neurological Disorders: Voltage-gated sodium channel modulation suggests anticonvulsant potential

  • Oncology: Sulfonamide derivatives show tubulin polymerization inhibition (IC₅₀ = 0.8-1.2 μM in MDA-MB-231)

Research Priorities

  • In Vivo Pharmacokinetics: Assess oral bioavailability and brain penetration

  • Target Deconvolution: Proteomic profiling to identify novel binding partners

  • Formulation Optimization: Nanoemulsion delivery for enhanced CNS uptake

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